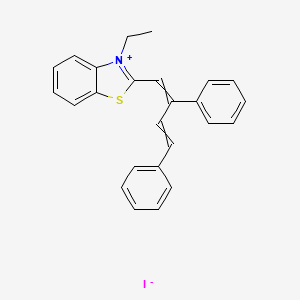
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is a complex organic compound that belongs to the class of benzothiazolium salts This compound is characterized by its unique structure, which includes a benzothiazole ring, a butadiene moiety, and an iodide ion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 2,4-diphenylbutadiene with 3-ethylbenzothiazolium iodide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced species.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to specific sites on enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-methyl-1,3-benzothiazol-3-ium iodide
- 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium bromide
Uniqueness
Compared to similar compounds, 2-(2,4-Diphenylbuta-1,3-dien-1-yl)-3-ethyl-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups and its iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
90328-30-6 |
|---|---|
分子式 |
C25H22INS |
分子量 |
495.4 g/mol |
IUPAC 名称 |
2-(2,4-diphenylbuta-1,3-dienyl)-3-ethyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C25H22NS.HI/c1-2-26-23-15-9-10-16-24(23)27-25(26)19-22(21-13-7-4-8-14-21)18-17-20-11-5-3-6-12-20;/h3-19H,2H2,1H3;1H/q+1;/p-1 |
InChI 键 |
AKMIEOXBWOZUSW-UHFFFAOYSA-M |
规范 SMILES |
CC[N+]1=C(SC2=CC=CC=C21)C=C(C=CC3=CC=CC=C3)C4=CC=CC=C4.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)






![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)
